molecular formula C19H14ClN3 B2832059 2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile CAS No. 338794-06-2

2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile

Cat. No.: B2832059
CAS No.: 338794-06-2
M. Wt: 319.79
InChI Key: ZNBZECMZBOSWKX-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with amino, chlorophenyl, methyl, phenyl, and carbonitrile groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ketones in the presence of ammonia or ammonium acetate.

    Substitution Reactions:

    Amino Group Introduction: The amino group is often introduced via reductive amination, where a nitro precursor is reduced to an amine.

    Carbonitrile Group Addition: The carbonitrile group can be added through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular docking studies.

Medicine

The compound’s structural features suggest potential pharmacological activities. It is investigated for its role in developing new therapeutic agents, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The amino and carbonitrile groups can form hydrogen bonds, while the aromatic rings can engage in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chlorophenyl)-5-methylpyridine-3-carbonitrile: Lacks the phenyl group, resulting in different reactivity and applications.

    2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile: Similar structure but without the methyl group, affecting its chemical properties.

    2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine:

Uniqueness

2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-12-17(13-7-9-15(20)10-8-13)16(11-21)19(22)23-18(12)14-5-3-2-4-6-14/h2-10H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZECMZBOSWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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